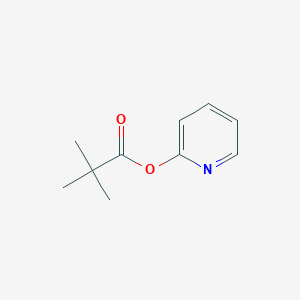
Resorcinol acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Resorcinol acetone is a compound formed by the reaction between resorcinol and acetone. Resorcinol, also known as 1,3-dihydroxybenzene, is a dihydroxy derivative of benzene. It is widely used in the production of various chemicals and materials due to its reactive hydroxyl groups. Acetone, a simple ketone, is commonly used as a solvent and in chemical synthesis. The condensate formed from these two compounds has significant applications in various fields, including polymer chemistry and material science .
Vorbereitungsmethoden
The synthesis of resorcinol, acetone condensate typically involves the acid-catalyzed polymerization of resorcinol with acetone. One common method uses trifluoroacetic acid as a catalyst. The reaction proceeds via simultaneous addition-condensation and cyclization of resorcinol with acetone. The reaction conditions include maintaining a low temperature (around 0°C) during the addition of the catalyst to the resorcinol and acetone mixture .
In industrial production, resorcinol is often synthesized from benzene through a series of steps, including dialkylation with propylene, oxidation, and Hock rearrangement, which produces acetone and resorcinol as by-products .
Analyse Chemischer Reaktionen
Resorcinol acetone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in resorcinol can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic ring in resorcinol allows for electrophilic substitution reactions, such as halogenation and nitration.
Condensation: The compound can undergo further condensation reactions with aldehydes and ketones to form complex polymers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens and nitro compounds. The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of resorcinol, acetone condensate involves the formation of reactive intermediates, such as quinonemethides, during its chemical reactions. These intermediates can undergo further reactions, such as Michael addition, to form complex polymeric structures. The molecular targets and pathways involved in these reactions include the aromatic ring and hydroxyl groups of resorcinol, which participate in various electrophilic and nucleophilic reactions .
Vergleich Mit ähnlichen Verbindungen
Resorcinol acetone can be compared with other similar compounds, such as:
Phenol-formaldehyde condensate: This compound is widely used in the production of phenolic resins and has similar applications in adhesives and coatings.
Resorcinol-formaldehyde condensate: This compound is used in the production of resorcinol-formaldehyde-latex adhesives and has applications in rubber compounding and wood composites.
Phloroglucinol: This compound is a trihydroxybenzene derivative and is used in the synthesis of pharmaceuticals and as a reagent in chemical analysis.
The uniqueness of resorcinol, acetone condensate lies in its ability to form complex polymeric structures with various applications in material science and industry .
Eigenschaften
CAS-Nummer |
63451-37-6 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
benzene-1,3-diol;propan-2-one |
InChI |
InChI=1S/C6H6O2.C3H6O/c7-5-2-1-3-6(8)4-5;1-3(2)4/h1-4,7-8H;1-2H3 |
InChI-Schlüssel |
CUSQEGUGRNCRHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C.C1=CC(=CC(=C1)O)O |
Verwandte CAS-Nummern |
63451-37-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(3-Pyridinyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8515861.png)


![ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate](/img/structure/B8515877.png)

